8-Bromoindolizine-2-carbonitrile
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H5BrN2 |
|---|---|
Molecular Weight |
221.05 g/mol |
IUPAC Name |
8-bromoindolizine-2-carbonitrile |
InChI |
InChI=1S/C9H5BrN2/c10-8-2-1-3-12-6-7(5-11)4-9(8)12/h1-4,6H |
InChI Key |
ZKWVARWKOFPFHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=C(C=C2C(=C1)Br)C#N |
Origin of Product |
United States |
Reactivity and Transformation Pathways of 8 Bromoindolizine 2 Carbonitrile
Electrophilic Aromatic Substitution Reactions on 8-Bromoindolizine-2-carbonitrile
Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. The mechanism proceeds in two steps: initial attack by the aromatic π-system on an electrophile to form a resonance-stabilized carbocation (an arenium ion), followed by deprotonation to restore aromaticity. masterorganicchemistry.compressbooks.pub The indolizine (B1195054) ring system consists of an electron-rich five-membered pyrrole (B145914) ring fused to an electron-deficient six-membered pyridine (B92270) ring. acs.org Consequently, electrophilic attack is strongly favored on the pyrrole moiety (C-1, C-2, C-3 positions).
In the case of this compound, the molecule is substituted on both rings. The presence of two electron-withdrawing groups, the bromo group at C-8 and the carbonitrile group at C-2, significantly deactivates the entire ring system towards electrophilic attack compared to unsubstituted indolizine. lkouniv.ac.in The carbonitrile group at C-2 and the bromo group at C-8 (on the pyridine ring) would further decrease the nucleophilicity of the pyrrole and pyridine rings, respectively.
Despite this deactivation, if an EAS reaction were forced under harsh conditions, the regiochemical outcome would be dictated by the directing effects of the existing substituents and the inherent reactivity of the indolizine nucleus. The most likely positions for electrophilic attack would be C-1 or C-3 on the pyrrole ring, as this ring remains the more electron-rich portion of the molecule.
Nucleophilic Substitution Reactions Involving the Bromo Moiety
Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. This reaction is typically facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the negatively charged Meisenheimer complex intermediate.
Palladium-Catalyzed Cross-Coupling Reactions at the Bromo Position (e.g., Suzuki-Miyaura, Sonogashira, Stille, Heck)
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and aryl bromides are excellent substrates for these transformations. mdpi.com The 8-bromo position of this compound is well-suited for a variety of such reactions, enabling the introduction of diverse molecular fragments. researchgate.net
Suzuki-Miyaura Coupling: This reaction couples the bromoindolizine with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base to form a C(sp²)–C(sp²) bond, yielding 8-aryl- or 8-vinylindolizine-2-carbonitriles. wikipedia.orglibretexts.org
Sonogashira Coupling: This reaction involves the coupling of the bromoindolizine with a terminal alkyne, co-catalyzed by palladium and copper(I) salts, to produce 8-alkynylindolizine-2-carbonitriles. wikipedia.orgorganic-chemistry.org
Stille Coupling: This reaction utilizes an organotin reagent to couple with the bromoindolizine, offering a versatile method for creating new carbon-carbon bonds under often mild conditions. wikipedia.orgopenochem.org
Heck Reaction: This reaction forms a new C-C bond by coupling the bromoindolizine with an alkene in the presence of a palladium catalyst and a base, resulting in 8-alkenylindolizine-2-carbonitriles. wikipedia.orgorganic-chemistry.org
| Reaction Name | Coupling Partner | Typical Catalyst/Reagents | Product Type |
|---|---|---|---|
| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid (R-B(OH)₂) | Pd(PPh₃)₄, K₂CO₃ | 8-Aryl/Vinyl-indolizine-2-carbonitrile |
| Sonogashira | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂, CuI, Et₃N | 8-Alkynyl-indolizine-2-carbonitrile |
| Stille | Organostannane (R-SnBu₃) | Pd(PPh₃)₄, LiCl | 8-Aryl/Vinyl/Alkyl-indolizine-2-carbonitrile |
| Heck | Alkene (CH₂=CHR) | Pd(OAc)₂, P(o-tol)₃, Et₃N | 8-Alkenyl-indolizine-2-carbonitrile |
The general catalytic cycle for these cross-coupling reactions (excluding the Heck reaction) involves three fundamental steps: uwindsor.ca
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the indolizine to form a Pd(II) intermediate. libretexts.org
Transmetalation: The organic group from the coupling partner (e.g., organoboron, organotin, or copper acetylide) is transferred to the palladium center, displacing the halide. wikipedia.org
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst, which re-enters the cycle. libretexts.org
For the Heck reaction, the oxidative addition is followed by migratory insertion of the alkene into the Pd-C bond and subsequent β-hydride elimination to yield the product. libretexts.org A critical consideration for indolizine substrates is the potential for the basic nitrogen atom of the heterocyclic ring to coordinate to the palladium catalyst, which can lead to catalyst inhibition or poisoning. nih.gov This issue is often overcome by the careful selection of bulky, electron-rich phosphine (B1218219) ligands that can stabilize the desired catalytic species and disfavor catalyst deactivation. nih.gov
Reactions Involving the Carbonitrile Group (e.g., Hydrolysis, Reduction, Nucleophilic Additions)
The carbonitrile (cyano) group is a versatile functional group that can be converted into a variety of other functionalities. organic-chemistry.org These transformations provide pathways to further diversify the structure of the indolizine core.
Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions. Partial hydrolysis yields an amide (8-Bromoindolizine-2-carboxamide), while complete hydrolysis affords a carboxylic acid (8-Bromoindolizine-2-carboxylic acid).
Reduction: The nitrile can be reduced to a primary amine ( (8-Bromoindolizin-2-yl)methanamine) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.
Nucleophilic Addition: Organometallic reagents, such as Grignard reagents (RMgBr) or organolithiums (RLi), can add to the electrophilic carbon of the nitrile. Subsequent hydrolysis of the resulting imine intermediate leads to the formation of ketones ( (8-Bromoindolizin-2-yl)(R)methanone).
| Reaction Type | Reagents | Product Functional Group |
|---|---|---|
| Complete Hydrolysis | H₃O⁺, heat or NaOH, H₂O, heat | Carboxylic Acid (-COOH) |
| Partial Hydrolysis | H₂SO₄ (conc.), mild conditions | Amide (-CONH₂) |
| Reduction | 1. LiAlH₄, Et₂O; 2. H₂O | Primary Amine (-CH₂NH₂) |
| Nucleophilic Addition (followed by hydrolysis) | 1. R-MgBr, Et₂O; 2. H₃O⁺ | Ketone (-C(O)R) |
Directed Metalation Studies on Indolizine Systems and Potential for this compound
Directed ortho-metalation (DoM) is a powerful strategy for regioselective C-H functionalization, guided by a directing metalation group (DMG). organic-chemistry.orgwikipedia.org A DMG, typically a heteroatom-containing functional group, coordinates to an organolithium base, directing deprotonation to an adjacent ortho position. baranlab.org
Studies on indolizine systems have shown that the ring can be selectively deprotonated. acs.orgacs.org The most acidic proton in unsubstituted indolizine is at C-5. acs.org However, the presence of a DMG can override this inherent acidity. For example, a 1-ester group can direct metalation to the C-2 or C-5 positions, depending on the base employed. acs.org The carbonitrile group is known to be a moderately effective DMG. organic-chemistry.org
In this compound, the cyano group at C-2 could potentially direct metalation to the C-1 or C-3 positions. The outcome would depend on a competition between several factors:
The directing ability of the C-2 cyano group.
The inherent acidity of the C-5 proton.
The steric and electronic influence of the C-8 bromo substituent.
Given that the C-5 proton is the most acidic site in the parent ring system, metalation at this position with a strong, non-coordinating base remains a distinct possibility. nih.gov Conversely, using a base known to participate in complex-induced proximity effects could favor deprotonation at C-1 or C-3. acs.orgacs.org Experimental studies would be necessary to determine the precise regiochemical outcome of directed metalation on this specific substrate.
Cycloaddition Reactions of Indolizine Derivatives
Indolizine, a heterocyclic aromatic molecule, possesses a unique electronic structure with a π-excessive pyrrole ring fused to a π-deficient pyridine ring. This configuration imparts a tetraene-like character to the molecule, making it an active participant in cycloaddition reactions. proquest.com The reactivity of the indolizine core, particularly its ability to act as an 8π-electron component, is central to its chemical transformations. nih.gov The presence of substituents, such as the bromo group at the 8-position and the carbonitrile group at the 2-position in this compound, is expected to modulate the electronic properties and, consequently, the reactivity of the indolizine system in these pericyclic reactions.
[3+2] Cycloaddition Reactions
While the [8+2] cycloaddition is more commonly associated with indolizines, they also participate in [3+2] cycloaddition reactions, leading to the formation of five-membered ring systems fused to the indolizine core. These reactions typically involve the indolizine acting as a 1,3-dipole precursor.
One notable example is the visible-light-induced intermolecular [3+2] cycloaddition of indolizines with alkynes. nih.gov This metal-free approach utilizes a photocatalyst, such as rose bengal, to facilitate the reaction between an indolizine and an alkyne, yielding pyrrolo[2,1,5-cd]indolizine rings. nih.govdntb.gov.ua Another pathway involves the reaction of indolizines with dimethyl acetylenedicarboxylate (B1228247) (DMAD), which has been described as a [3+2] cycloaddition leading to the formation of cycl[3.2.2]azines. digitellinc.com
Furthermore, a visible-light-induced intermolecular [3+2] alkenylation–cyclization strategy has been developed for constructing pyrrolo[2,1,5-cd]indolizine rings from indolizines and electron-deficient alkenes, using rose bengal as an organo-photocatalyst. dntb.gov.ua The reactivity in these [3+2] cycloadditions is influenced by the electronic nature of the substituents on both the indolizine and the dipolarophile. The electron-withdrawing nature of the cyano group at the 2-position of this compound would likely influence the regioselectivity and rate of these cycloaddition reactions.
[8+2] Cycloaddition Reactions
The [8+2] cycloaddition is a characteristic reaction of the indolizine system, where the carbon framework of the bicyclic ring acts as an 8π-electron component, reacting with a 2π-electron component (dienophile) to form cycl[3.2.2]azine derivatives. proquest.comnih.gov This reaction provides a direct route to this interesting 12π-electron system. nih.gov The mechanism can be a concerted one-step process or involve zwitterionic intermediates, though definitive experimental evidence for the exact pathway is still under investigation. proquest.comnih.gov
The reaction of indolizines with acetylenic dienophiles, such as dimethyl acetylenedicarboxylate (DMAD), is a well-established method for synthesizing cycl[3.2.2]azines. proquest.commdpi.com These reactions are often carried out at elevated temperatures and sometimes in the presence of a catalyst like palladium on carbon (Pd-C). nih.govmdpi.com The presence of a leaving group at the 3 or 5-position of the indolizine ring can facilitate the cycloaddition, obviating the need for a catalyst or oxidant for the subsequent dehydrogenation step. nih.gov
Recent advancements have introduced catalytic and more environmentally benign methods. For instance, a microwave-promoted, three-component reaction in water has been developed for the synthesis of cycl[3.2.2]azines. dntb.gov.ua Additionally, chiral phosphoric acids have been shown to catalyze the asymmetric dearomative [8+2] cycloaddition of indolizines with maleimides, leading to atropoisomeric cyclazines with high enantioselectivity. acs.org This highlights the potential for stereocontrolled synthesis of complex cyclazine structures. The electronic perturbation of the indolizine ring by the bromo and carbonitrile substituents in this compound is anticipated to play a significant role in the kinetics and outcome of these [8+2] cycloaddition reactions.
Advanced Spectroscopic and Characterization Techniques in Indolizine Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Indolizines
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds, including complex heterocyclic systems like 8-Bromoindolizine-2-carbonitrile. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom, respectively, allowing for precise structural assignment.
In the ¹H NMR spectrum of indolizine (B1195054) derivatives, the chemical shifts of the protons are influenced by the electronic nature of the substituents and their positions on the bicyclic ring system. For this compound, the protons on the pyridine (B92270) and pyrrole (B145914) rings are expected to appear in the aromatic region of the spectrum. The electron-withdrawing nature of the bromo and cyano groups significantly influences the chemical shifts of the neighboring protons.
The ¹³C NMR spectrum provides complementary information, revealing the chemical shift of each carbon atom in the molecule. The carbon atoms of the indolizine core, the bromo-substituted carbon, and the carbon of the nitrile group each exhibit characteristic chemical shifts. The nitrile carbon, for instance, typically appears in a distinct region of the spectrum (around 115-125 ppm).
| ¹H NMR Chemical Shifts (Predicted) | ¹³C NMR Chemical Shifts (Predicted) |
| Proton | δ (ppm) |
| H-1 | ~7.5 |
| H-3 | ~7.8 |
| H-5 | ~8.2 |
| H-6 | ~7.0 |
| H-7 | ~7.4 |
| Data is predicted based on known values for substituted indolizines and general NMR principles. |
Mass Spectrometry (MS) Applications in Indolizine Characterization
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) can provide the exact mass, confirming its molecular formula (C₉H₄BrN₃).
The mass spectrum of this compound would be expected to show a characteristic isotopic pattern for the molecular ion peak [M]⁺ due to the presence of the bromine atom (approximately equal abundance of ⁷⁹Br and ⁸¹Br isotopes). This results in two peaks of nearly equal intensity separated by two mass units. Fragmentation patterns observed in the mass spectrum can also offer valuable structural information, revealing the stability of the indolizine core and the nature of its substituents.
| Mass Spectrometry Data | |
| Parameter | Expected Value |
| Molecular Formula | C₉H₄BrN₃ |
| Molecular Weight | ~221.05 g/mol |
| [M]⁺ | m/z ~220 and ~222 |
| [M+H]⁺ (for ESI) | m/z ~221 and ~223 |
| Expected values are based on the molecular formula and isotopic distribution of bromine. |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in a molecule. In this compound, the most prominent and diagnostic absorption band would be that of the nitrile (C≡N) group. This stretching vibration typically appears in a relatively clean region of the spectrum, making it easily identifiable.
Other characteristic absorptions would include the C-H stretching and bending vibrations of the aromatic rings, as well as the C=C and C=N stretching vibrations of the indolizine core. The C-Br stretching vibration is also expected, though it typically appears at lower frequencies.
| Infrared (IR) Spectroscopy Data | |
| Functional Group | Expected Absorption (cm⁻¹) |
| C≡N (Nitrile) | 2220 - 2260 |
| C-H (Aromatic) | 3000 - 3100 (stretch) |
| C=C, C=N (Aromatic Ring) | 1450 - 1600 (stretch) |
| C-Br (Bromo) | 500 - 600 (stretch) |
| Expected absorption ranges are based on standard IR correlation tables. |
UV-Vis Spectroscopy and Analysis of Photophysical Properties
UV-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule and is crucial for understanding its photophysical properties. The extended π-conjugated system of the indolizine ring system in this compound is expected to give rise to characteristic absorption bands in the UV-Vis region.
The position and intensity of the absorption maxima (λ_max) are sensitive to the nature and position of substituents on the indolizine core. The bromo and cyano groups, being electron-withdrawing, can influence the energy levels of the molecular orbitals involved in the electronic transitions, leading to shifts in the absorption spectra compared to the parent indolizine. The study of these properties is relevant for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) and fluorescent probes. oregonstate.edu
| UV-Vis Spectroscopy Data (in a common organic solvent like Dichloromethane) | |
| Parameter | Expected Value |
| λ_max 1 | ~250-280 nm |
| λ_max 2 | ~320-350 nm |
| Molar Absorptivity (ε) | Dependent on concentration and specific λ_max |
| Expected absorption maxima are based on data for similar indolizine derivatives. |
Computational Approaches in the Study of 8 Bromoindolizine 2 Carbonitrile
Quantum Chemical Calculations for Electronic Structure and Aromaticity Analysis
The electronic properties of indolizine (B1195054) derivatives are significantly influenced by the nature and position of substituents on the heterocyclic core. For instance, the presence of an electron-withdrawing cyano group at the 2-position and a bromine atom at the 8-position on the indolizine ring can substantially modulate the electronic landscape of the molecule.
DFT calculations can be used to determine key parameters that describe the electronic character of 8-Bromoindolizine-2-carbonitrile. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical factor that influences the molecule's electronic transitions and chemical reactivity.
Aromaticity, a fundamental concept in organic chemistry, can also be assessed using computational methods. For the indolizine system, which is an aromatic 10π-electron bicyclic system, various indices can be calculated to quantify its aromatic character. These indices, derived from the calculated electronic structure, help in understanding the stability and reactivity of the indolizine ring in this compound.
Molecular Docking Studies for Investigating Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies are crucial for understanding its potential interactions with biological targets, such as enzymes and receptors.
These studies are fundamental in drug discovery and design, providing a rational basis for identifying potential lead compounds. For indolizine derivatives, molecular docking has been employed to investigate their binding modes within the active sites of various proteins. For example, docking studies on other functionalized indolizines have been performed to explore their potential as antimicrobial or anti-inflammatory agents. brieflands.comresearchgate.net
The process involves generating a three-dimensional model of this compound and docking it into the binding pocket of a target protein. The scoring functions used in docking algorithms then estimate the binding affinity, providing a quantitative measure of the ligand-target interaction. The results can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex.
For instance, a hypothetical docking study of this compound into the active site of a protein kinase could reveal specific amino acid residues that interact with the bromo and cyano substituents, as well as the indolizine core. This information is invaluable for the rational design of more potent and selective inhibitors.
Prediction of Chemical Reactivity and Elucidation of Reaction Mechanisms via Computational Methods
Computational methods are powerful tools for predicting the chemical reactivity of molecules and elucidating the mechanisms of chemical reactions. For this compound, these methods can provide insights into its susceptibility to nucleophilic or electrophilic attack and the feasibility of various synthetic transformations.
DFT calculations can be used to generate molecular electrostatic potential (MEP) maps, which visualize the electron density distribution and highlight regions of the molecule that are electron-rich or electron-poor. These maps can predict the sites most likely to engage in electrostatic interactions, guiding the understanding of intermolecular interactions and chemical reactivity.
Furthermore, computational chemistry can be used to model reaction pathways and calculate activation energies, providing a detailed understanding of reaction mechanisms. For instance, the synthesis of indolizine derivatives often involves multi-component reactions, and computational studies can help to unravel the intricate steps of these transformations. brieflands.com
By understanding the reactivity of this compound, chemists can devise more efficient synthetic routes and predict the outcomes of chemical reactions with greater accuracy. This predictive power accelerates the discovery and development of new indolizine-based compounds with desired properties.
Computational Design and Optimization Strategies for Indolizine-Based Molecular Scaffolds
The indolizine core serves as a versatile scaffold for the design of new molecules with a wide range of applications. Computational design and optimization strategies play a pivotal role in tailoring the properties of these scaffolds to meet specific requirements. acs.orgresearchgate.net
Starting with a core structure like this compound, computational methods can be used to explore the effects of introducing different functional groups at various positions on the indolizine ring. This in silico screening allows for the rapid evaluation of a large number of virtual compounds, saving time and resources compared to traditional synthetic approaches.
For example, if the goal is to develop a new fluorescent probe, computational models can be used to predict how different substituents will affect the absorption and emission wavelengths of the indolizine fluorophore. acs.org This allows for the rational design of molecules with specific photophysical properties.
Similarly, if the objective is to improve the binding affinity of an indolizine-based drug candidate, computational methods can be used to identify modifications that enhance its interactions with the target protein. This iterative process of design, computational evaluation, and optimization is a cornerstone of modern drug discovery.
Theoretical Studies on Solvatochromism and Emission Wavelength Tuning in Indolizine Fluorophores
Indolizine derivatives are known for their fluorescent properties, and computational studies are essential for understanding and predicting their solvatochromic behavior and for tuning their emission wavelengths. acs.orgresearchgate.net Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. nih.gov
Theoretical models can be used to simulate the behavior of indolizine fluorophores in various solvent environments. These calculations can predict how the polarity of the solvent will affect the electronic structure of the molecule and, consequently, its absorption and emission spectra. eurjchem.comresearchgate.net This understanding is crucial for the design of fluorescent sensors that can report on the polarity of their local environment.
Furthermore, computational methods can be used to systematically tune the emission wavelength of indolizine fluorophores. By introducing electron-donating or electron-withdrawing groups at specific positions on the indolizine ring, it is possible to shift the emission to different parts of the electromagnetic spectrum. acs.org This allows for the development of a palette of fluorescent probes with a wide range of colors, which is highly desirable for applications in biological imaging and multiplexed sensing.
Applications of 8 Bromoindolizine 2 Carbonitrile in Chemical Research
Role as Versatile Synthetic Intermediates in Advanced Organic Synthesis
The structure of 8-Bromoindolizine-2-carbonitrile, featuring a strategically placed bromine atom and a cyano group, makes it an exceptionally versatile intermediate in organic synthesis. brieflands.comjbclinpharm.org The bromine at the 8-position and the carbonitrile at the 2-position serve as reactive handles that can be selectively functionalized through a variety of cross-coupling reactions and other transformations. nih.gov This allows chemists to build molecular complexity and access a diverse library of polysubstituted indolizine (B1195054) derivatives. brieflands.comnih.gov
The cyano group is a valuable functional group that can be converted into various other functionalities, such as amines, amides, esters, and ketones. nih.gov Meanwhile, the bromo substituent is amenable to numerous palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Heck, and Stille couplings, enabling the introduction of a wide range of aryl, alkyl, and vinyl groups. nih.gov This dual reactivity provides a powerful platform for creating novel molecular architectures that would be difficult to access through other synthetic routes. The indolizine nucleus itself is a desirable scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities. brieflands.comjbclinpharm.org Consequently, this compound serves as a crucial starting material for the synthesis of new potential therapeutic agents and other functional organic molecules. rsc.org
Development of Fluorescent Probes and Optoelectronic Materials Based on the Indolizine Core
The inherent photophysical properties of the indolizine ring system have made it a prime candidate for the development of advanced fluorescent materials. mdpi.comrsc.org The rigid, planar structure and unique electronic distribution contribute to its utility as a fluorophore. Researchers have successfully exploited the indolizine core to create a new generation of fluorescent probes for bioimaging and chemosensors, as well as materials for optoelectronic devices like organic light-emitting diodes (OLEDs). nih.govchemrxiv.orgossila.com
Indolizine-based fluorophores are noted for their potential in various applications, from visualizing cellular components to detecting specific analytes. acs.orgnih.govnih.gov The development of π-expanded indoloindolizines, for instance, has led to stable compounds with vivid colors and fluorescence across the visible spectrum, making them promising for optoelectronic applications. chemrxiv.org The tunability of the indolizine scaffold allows for the rational design of materials with specific, predictable photophysical properties. researchgate.net
Design Principles for Color-Tunable Indolizine Fluorophores
A key advantage of the indolizine scaffold is the ability to systematically tune its emission wavelength across the entire visible spectrum, from blue to red. mdpi.comnih.gov This color-tuning is achieved by strategically placing electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) at specific positions on the indolizine ring, a principle extensively demonstrated in the "Seoul-Fluor" platform. researchgate.netacs.orgresearchgate.net
The design strategy relies on modulating the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. acs.org Computational studies and experimental results have shown that the electron density of the HOMO is often concentrated at the C-9 position, while the LUMO's density is dominant at the C-7 position. acs.org Therefore:
Introducing an EDG at the C-9 position (or an equivalent position on an attached aryl ring) raises the HOMO energy level, leading to a smaller HOMO-LUMO gap and a bathochromic (red) shift in the emission wavelength. mdpi.comacs.org
Introducing an EWG at the C-7 position lowers the LUMO energy level, which also reduces the energy gap and causes a red shift. mdpi.comacs.org
This predictable relationship between substituent electronic properties and emission color allows for the rational design of fluorophores with desired colors. researchgate.net This process is often guided by the Hammett substituent constant (σp), which quantifies the electron-donating or -withdrawing ability of a substituent. acs.orgresearchgate.net This fine-tuning through intramolecular charge transfer (ICT) processes has enabled the creation of a wide array of fluorophores and fluorescent sensors from a single core structure. mdpi.com
Table 1: Photophysical Properties of Selected 3,7-Disubstituted Indolizine Compounds
| Compound | R¹ Substituent (at C-3 aryl) | R² Substituent (at C-7) | Absorption λₘₐₓ (nm) | Emission λₘₐₓ (nm) | Color |
|---|---|---|---|---|---|
| 1 | H | -COOEt | 398 | 462 | Blue |
| 2 | N,N-dimethylamino | -COOEt | 413 | 533 | Green-Yellow |
| 3 | N,N-dimethylamino | -CHO | 428 | 580 | Orange |
| 4 | N,N-dimethylamino | -COCH₃ | 425 | 570 | Yellow-Orange |
Data adapted from research on 3,7-disubstituted indolizine fluorophores. mdpi.com
Investigation of Aggregation-Induced Emission (AIE) Properties in Indolizine Derivatives
While many conventional fluorophores suffer from aggregation-caused quenching (ACQ), where their fluorescence diminishes in high concentrations or the solid state, certain indolizine derivatives exhibit the opposite phenomenon: Aggregation-Induced Emission (AIE). acs.orgrsc.org AIE luminogens (AIEgens) are non-emissive or weakly fluorescent when dissolved as single molecules but become highly luminescent upon aggregation. nih.gov This property is highly advantageous for applications in bioimaging and materials science, as it provides a high signal-to-noise ratio. acs.org
The primary mechanism behind AIE in many systems, including indolizine derivatives, is the Restriction of Intramolecular Rotation (RIR) . rsc.orgacs.org In solution, flexible parts of the molecule, such as rotating phenyl groups, can undergo rapid intramolecular rotations and vibrations, providing non-radiative pathways for the excited state to decay, thus quenching fluorescence. nih.govacs.org Upon aggregation in a poor solvent or in the solid state, these intramolecular motions are physically constrained. nih.gov This blockage of non-radiative decay channels forces the excited state to relax through radiative pathways, resulting in a significant enhancement of fluorescence emission. acs.orgacs.org
Research on indolizine-based AIEgens, such as the "Kaleidolizine" (KIz) system, has shown that a synergistic effect between ICT and RIR governs the AIE mechanism. acs.org By modifying substituents on the indolizine core, researchers have created AIEgens with tunable emission colors and fluorescence intensity increases of up to 120-fold upon aggregation. acs.org
Research into Biological Activity in an Academic Context
Beyond materials science, the indolizine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives being investigated for their potential therapeutic effects. The unique electronic and structural features of this compound make it an ideal starting point for synthesizing biologically active molecules. Academic research has focused on exploring the interactions of these compounds with various biological targets, including enzymes and receptors. brieflands.comnih.gov
Enzyme Inhibition Studies (e.g., Cyclooxygenase (COX-2) Inhibition)
The cyclooxygenase-2 (COX-2) enzyme is a key target for anti-inflammatory drugs. nih.govmdpi.com Selective COX-2 inhibitors are sought after because they can provide anti-inflammatory effects with fewer gastrointestinal side effects than non-selective NSAIDs. researchgate.net Inspired by the structure of the non-selective COX inhibitor indomethacin, which contains an indole (B1671886) core, researchers have designed and synthesized indolizine derivatives as bioisosteres to target the COX-2 enzyme. nih.govresearchgate.net
Studies on a series of 7-methoxy indolizine derivatives revealed that these compounds exhibit COX-2 inhibitory activity in the micromolar range. nih.gov Molecular modeling studies indicated that the primary contribution to their activity comes from hydrophobic interactions between the indolizine ring system and substituents at the 2 and 3-positions with the enzyme's active site. nih.govresearchgate.net Notably, some of the most potent compounds did not form the ionic interactions typical of other COX inhibitors, suggesting a different binding mode driven by these hydrophobic contacts. nih.gov
Table 2: In Vitro COX-2 Inhibitory Activity of Selected Indolizine Derivatives
| Compound | Description | IC₅₀ (µM) |
|---|---|---|
| 5a | Diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate | 5.84 |
| 5c | Diethyl 3-(4-bromobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate | 10.12 |
| Indomethacin | Reference Drug (Non-selective COX inhibitor) | 6.84 |
IC₅₀ is the concentration required for 50% inhibition of enzyme activity. Data adapted from studies on indolizine analogues as COX-2 inhibitors. nih.govresearchgate.net
Investigation of Receptor Agonism/Antagonism (e.g., Alpha-7 nAChR Agonism)
The alpha-7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR) is a ligand-gated ion channel highly expressed in brain regions critical for cognition, memory, and attention. nih.govwikipedia.org It has emerged as a promising therapeutic target for treating cognitive deficits associated with neuropsychiatric disorders like schizophrenia and Alzheimer's disease. nih.govnih.gov
A series of small molecules derived from the indolizine scaffold have been synthesized and identified as novel and selective α7 nAChR agonists. nih.gov One representative compound, Br-IQ17B (N-[(3R)-1-azabicyclo[2.2.2]oct-3-yl]-5-bromoindolizine-2-carboxamide), which is structurally related to this compound, was found to be a potent and selective partial agonist for the α7 nAChR. nih.gov Electrophysiological studies confirmed that Br-IQ17B activates the receptor with high affinity and is selective over other nAChR subtypes. nih.gov Such compounds are valuable research tools for understanding the function of the α7 nAChR and represent potential leads for the development of new therapies for cognitive impairment. nih.govnih.gov
Table 3: Pharmacological Profile of a Representative Indolizine-Based α7 nAChR Agonist
| Compound | Target | Activity | Potency |
|---|---|---|---|
| Br-IQ17B | Human α7 nAChR | Partial Agonist | EC₅₀ = 1.8 ± 0.2 µM |
| Hippocampal α7 nAChR | Binding Affinity | Kᵢ = 14.9 ± 3.2 nM |
EC₅₀ is the concentration for half-maximal effective response. Kᵢ is the inhibition constant. Data adapted from the characterization of Br-IQ17B. nih.gov
Antimycobacterial Activity Research
The indolizine framework is recognized for its potential antitubercular properties. While direct studies on the antimycobacterial activity of this compound are not extensively documented in publicly available literature, research on analogous indolizine structures provides significant insights.
Studies on other substituted indolizines have demonstrated activity against Mycobacterium tuberculosis. For instance, research on 1-substituted indolizines revealed that the presence of aryl groups at the 2- and 3-positions is a requirement for activity. nih.gov Furthermore, it was noted that incorporating a nitrile substituent at the 7-position proved beneficial for both the chemical stability and the biological activity of the compounds. nih.gov
In a separate line of investigation, novel indolizine-1-carbonitrile (B3051405) derivatives were synthesized and evaluated for their antimicrobial properties. nih.govnih.govscilit.combrieflands.com These studies, while not specifying the 8-bromo substitution, underscore the importance of the carbonitrile moiety within the indolizine scaffold for antibacterial action. The findings from these related compounds suggest that this compound is a viable candidate for antimycobacterial screening, with the bromine atom potentially serving to modulate the lipophilicity and electronic nature of the molecule, thereby influencing its uptake and interaction with mycobacterial targets.
Table 1: Antimicrobial Activity of Selected Indolizine-1-carbonitrile Derivatives This table presents data for related compounds to illustrate the potential of the indolizine-carbonitrile scaffold, as specific data for this compound is not available.
| Compound ID | R-Group (at position 3) | Test Organism | MIC (µg/mL) | Reference |
|---|---|---|---|---|
| 5g | 4-Fluorophenyl | Staphylococcus aureus | 16 | nih.govnih.gov |
| 5g | 4-Fluorophenyl | Bacillus subtilis | 32 | nih.govnih.gov |
| 5b | 4-Nitrophenyl | Candida albicans | 8 | nih.govnih.gov |
| 5b | 4-Nitrophenyl | Aspergillus niger | 16 | nih.govnih.gov |
MIC: Minimum Inhibitory Concentration
Antioxidant Activity Research
The investigation of novel antioxidant agents is crucial for combating oxidative stress-related diseases. The indolizine nucleus itself is known to possess antioxidant capabilities. researchgate.net Research into various functionalized indolizines has sought to quantify and understand this property.
A notable study focused on the in vitro antioxidant activity of eight sulfur- and selenium-containing indolizine derivatives. nih.gov The research employed several standard assays to evaluate the antioxidant profile of these compounds, including the 1,1-diphenyl-2-picryl-hydrazil (DPPH) scavenger activity assay and the ferric ion reducing antioxidant power (FRAP) assay. The findings demonstrated that all the tested organochalcogen compounds, which are based on the indolizine core, exhibited antioxidant activity. nih.gov They were effective in reducing lipid peroxidation and protein carbonylation in mouse brain homogenates, and some also acted as DPPH scavengers. nih.gov
While this study did not specifically include this compound, it highlights the intrinsic potential of the indolizine scaffold to act as an antioxidant. The electronic effects of the bromo and carbonitrile substituents in this compound would likely modulate this inherent activity, a hypothesis that invites direct experimental verification.
Table 2: Antioxidant Activity Profile of Chalcogen-Indolizine Derivatives This table showcases the antioxidant potential of the broader indolizine class, as specific data for this compound is not available.
| Assay | Observation for Test Compounds | Positive Control | Reference |
|---|---|---|---|
| DPPH Scavenging | Some compounds showed activity | Ascorbic Acid | nih.gov |
| FRAP | All compounds showed activity similar to control | Ascorbic Acid | nih.gov |
| TBARS (Lipid Peroxidation) | Reduction observed at low concentrations | Trolox | nih.gov |
| Protein Carbonylation | Reduction observed at low concentrations | Trolox | nih.gov |
Phosphatase Inhibition Research
Phosphatases are key enzymes in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including infectious ones. Consequently, the discovery of novel phosphatase inhibitors is a significant area of pharmaceutical research.
A highly relevant study synthesized a series of 3-substituted indolizine-1-carbonitrile derivatives and evaluated them as inhibitors of phosphatases MptpA and MptpB from Mycobacterium tuberculosis. nih.gov These enzymes are crucial for the pathogenesis of tuberculosis. The research found that some of these indolizine-1-carbonitrile compounds displayed inhibitory activity against these bacterial phosphatases. nih.gov This indicates that the indolizine-carbonitrile scaffold is a promising starting point for the development of new antitubercular agents that act via phosphatase inhibition.
Further supporting this, molecular docking studies on other indolizine-1-carbonitrile derivatives have suggested that they can bind effectively to the active sites of bacterial protein tyrosine phosphatases. nih.govnih.govscilit.combrieflands.com Although this research pertains to the 1-carbonitrile isomer, it strongly suggests that this compound warrants investigation as a potential phosphatase inhibitor. The specific positioning of the nitrile group at C2 and the bromo group at C8 could lead to a unique binding mode and selectivity profile against various phosphatases.
Structure-Activity Relationship (SAR) Studies in Functionalized Indolizine Derivatives
Understanding the structure-activity relationship (SAR) is fundamental to medicinal chemistry, guiding the rational design of more potent and selective drug candidates. For functionalized indolizine derivatives, SAR studies have begun to elucidate the key structural features required for various biological activities.
In the context of antimycobacterial activity, studies of 1-substituted indolizines have provided initial SAR insights. It has been suggested that aryl groups in the 2- and 3-positions of the indolizine ring are important for activity against M. tuberculosis. nih.gov Additionally, the presence of a nitrile group, specifically at the 7-position, was found to be advantageous. nih.gov
Future Research Directions and Outlook for 8 Bromoindolizine 2 Carbonitrile
Exploration of Novel and Sustainable Synthetic Pathways
While the synthesis of the indolizine (B1195054) core is well-established through methods like the Chichibabin reaction and 1,3-dipolar cycloadditions, the focus for 8-bromoindolizine-2-carbonitrile is shifting towards more sustainable and efficient strategies. rsc.orgchim.it Current research often relies on multi-step syntheses that can be time-consuming and generate significant waste. Future efforts will likely concentrate on the following areas:
One-Pot and Tandem Reactions: The development of one-pot methodologies that combine several synthetic steps without the isolation of intermediates is a key goal. For instance, a one-pot, two-step tandem reaction has been successfully employed for the synthesis of other indolizine-1-carbonitrile (B3051405) derivatives, and a similar approach could be adapted for the 2-carbonitrile isomer. nih.govscilit.com This could involve the in-situ generation of a pyridinium (B92312) ylide from a bromo-substituted pyridine (B92270) precursor, followed by a cycloaddition with an appropriate dienophile.
Green Chemistry Approaches: The use of environmentally benign solvents, such as water or bio-based solvents, and the reduction or elimination of hazardous reagents and catalysts are central to modern synthetic chemistry. Microwave-assisted and ultrasound-promoted syntheses have already shown promise in accelerating the formation of indolizine derivatives, often leading to higher yields and purity. nih.govscilit.com Exploring these techniques for the synthesis of this compound could lead to more sustainable production methods.
Catalyst Innovation: While many indolizine syntheses are metal-free, there is an opportunity to explore novel catalytic systems that can improve efficiency and selectivity. This includes the use of earth-abundant metal catalysts or organocatalysts to promote the key bond-forming reactions.
A comparison of potential synthetic approaches is presented in the table below:
| Synthetic Strategy | Potential Advantages | Potential Challenges |
| Traditional Multi-Step Synthesis | Well-established and reliable. | Time-consuming, lower overall yield, more waste generation. |
| One-Pot/Tandem Reactions | Increased efficiency, reduced waste, and cost-effective. | Requires careful optimization of reaction conditions for all steps. |
| Microwave/Ultrasound-Assisted Synthesis | Rapid reaction times, often higher yields, and enhanced purity. | Specialized equipment required, scalability can be a concern. |
| Green Catalysis | Environmentally friendly, reduced toxicity. | Catalyst stability and reusability may need to be addressed. |
Advanced Functionalization and Derivatization Strategies at Positions 8 and 2
The bromine atom at the 8-position and the carbonitrile group at the 2-position are key functional groups that allow for extensive derivatization of the this compound core. Future research will likely focus on leveraging these sites to create a diverse library of new compounds.
Position 8 (Bromo Group): The bromine atom is an excellent handle for a variety of cross-coupling reactions. This opens up the possibility of introducing a wide range of substituents at this position.
Suzuki-Miyaura Coupling: Reaction with boronic acids to form new carbon-carbon bonds, allowing for the introduction of aryl, heteroaryl, or alkyl groups. A successful Suzuki-type cross-coupling has been demonstrated with 5-iodoindolizines, suggesting a similar reactivity for the 8-bromo analogue. nih.gov
Sonogashira Coupling: Coupling with terminal alkynes to introduce alkynyl moieties, which are valuable for further transformations or for their electronic properties. This has been successfully applied to other halo-substituted heterocycles. nih.gov
Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds to introduce amine functionalities, which are important for biological applications and for modulating the electronic properties of the molecule.
Position 2 (Carbonitrile Group): The carbonitrile group is a versatile functional group that can be transformed into a variety of other functionalities.
Hydrolysis: The nitrile can be hydrolyzed to a carboxylic acid or an amide. Indolizine-2-carboxylic acid derivatives have been synthesized and show biological activity. nih.govnih.govsigmaaldrich.com
Reduction: Reduction of the nitrile group can yield a primary amine, providing a site for further functionalization.
Cycloadditions: The nitrile group can participate in cycloaddition reactions to form heterocyclic rings, such as tetrazoles.
Nucleophilic Addition: Addition of organometallic reagents to the nitrile can lead to the formation of ketones.
It is important to note that substitution at the 8-position of the indolizine ring can sometimes have a deleterious effect on reactivity in certain reactions, as has been observed in some higher-order cycloadditions. acs.org Therefore, a careful study of the reactivity of 8-substituted indolizines is crucial.
Integration of this compound into Complex Supramolecular and Polymeric Architectures
The unique electronic and structural features of this compound make it an attractive candidate for incorporation into larger, functional assemblies.
Supramolecular Chemistry: The nitrogen atom in the indolizine ring, the bromine atom, and the nitrile group can all participate in non-covalent interactions, which are the basis of supramolecular chemistry. researchgate.netnih.gov
Coordination Chemistry: The nitrogen atom of the indolizine and the nitrile group can act as ligands for metal ions, leading to the formation of coordination polymers and metal-organic frameworks (MOFs). The presence of both a bromo and a nitrile group offers multiple potential coordination sites. aip.org
Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with Lewis bases to direct the self-assembly of molecules in the solid state.
π-π Stacking: The aromatic indolizine core can participate in π-π stacking interactions, which are important for the organization of molecules in organic electronic materials.
Polymeric Architectures: this compound can be used as a functional monomer to create novel polymers.
Polymerization via Cross-Coupling: The bromine atom can be used as a point of attachment for polymerization reactions, such as Suzuki or Stille polycondensation, to create conjugated polymers with indolizine units in the backbone. Such polymers are of interest for applications in organic electronics.
Functional Pendant Groups: The indolizine unit can be attached as a pendant group to a polymer backbone, imparting its unique photophysical or biological properties to the macromolecule.
The ability to create these complex architectures opens up new avenues for the development of smart materials with tunable properties.
Innovations in Computational Chemistry for Rational Indolizine Design
Computational chemistry is becoming an indispensable tool in the design of new functional molecules. nih.govacs.org For this compound and its derivatives, computational methods can provide valuable insights and guide synthetic efforts.
Predicting Electronic and Photophysical Properties: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can be used to predict the electronic structure, HOMO-LUMO gap, absorption, and emission spectra of indolizine derivatives. nih.govacs.orgchemrxiv.org This allows for the in-silico screening of potential candidates for applications such as organic light-emitting diodes (OLEDs) or fluorescent probes. By modeling the effects of different substituents at the 8- and 2-positions, researchers can rationally design molecules with desired photophysical properties. nih.govacs.org
Understanding Reaction Mechanisms: Computational studies can elucidate the mechanisms of synthetic reactions, helping to optimize reaction conditions and predict the regioselectivity of functionalization reactions. chemrxiv.org This is particularly important for understanding the reactivity of the different positions on the indolizine ring.
Virtual Screening for Biological Activity: Molecular docking simulations can be used to predict the binding affinity of indolizine derivatives to biological targets, such as enzymes or receptors. nih.gov This can help to identify promising candidates for drug discovery and guide the design of more potent and selective inhibitors.
The synergy between computational modeling and experimental work is crucial for accelerating the discovery and development of new indolizine-based materials and therapeutic agents.
Emerging Applications in Advanced Materials Science and Chemical Biology
The unique combination of a halogen atom and a nitrile group on the indolizine scaffold suggests a range of potential applications for this compound in materials science and chemical biology.
Advanced Materials Science:
Organic Electronics: The indolizine core is an electron-rich aromatic system, making it a promising building block for organic semiconductors. chemrxiv.orgacs.org The ability to tune the electronic properties through functionalization at the 8- and 2-positions could lead to the development of new materials for organic field-effect transistors (OFETs) and photovoltaics. The nitrile group, in particular, is known to influence the electronic properties of organic materials.
Fluorescent Materials: Indolizine derivatives often exhibit strong fluorescence. By modifying the substituents on the indolizine core, it is possible to tune the emission color across the visible spectrum. nih.govacs.org This makes this compound a promising platform for the development of new fluorophores for applications in bioimaging, sensing, and OLEDs.
Chemical Biology:
Fluorescent Probes: The fluorescent properties of indolizine derivatives, combined with their relatively small size, make them attractive candidates for the development of fluorescent probes for bioimaging. nih.gov The bromo and nitrile groups can be used to attach the fluorophore to biomolecules or to modulate its response to the biological environment.
Medicinal Chemistry: The indolizine scaffold is considered a "privileged structure" in medicinal chemistry, as it is found in many biologically active compounds. Indolizine derivatives have shown a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The this compound core could serve as a starting point for the development of new therapeutic agents. For example, indolizine-1-carbonitrile derivatives have been investigated as potential antimicrobial agents. nih.govscilit.com
The future of this compound research is bright, with many opportunities to explore its synthesis, reactivity, and applications. The versatility of this molecule makes it a valuable tool for chemists and materials scientists seeking to create new functional materials and biologically active compounds.
Q & A
Basic: What synthetic methodologies are recommended for preparing 8-Bromoindolizine-2-carbonitrile, and how can reaction parameters be optimized?
Answer:
The synthesis of brominated indolizine derivatives typically involves cyclization reactions or halogenation of pre-formed indolizine scaffolds. For this compound, a plausible route could involve palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce the bromo substituent, followed by nitrile functionalization. Key parameters include:
- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for bromine retention .
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance nitrile stability .
- Temperature control : Lower temperatures (0–25°C) minimize side reactions like debromination .
Reaction progress should be monitored via TLC or LC-MS to optimize yield (target: >70%) and purity (>95%).
Basic: Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic signals should be prioritized?
Answer:
- NMR (¹H/¹³C) :
- IR Spectroscopy : Strong C≡N stretch at ~2240 cm⁻¹ .
- Mass Spectrometry : Molecular ion [M+H]⁺ with isotopic patterns matching ⁷⁹Br/⁸¹Br (1:1 ratio) .
Advanced: How can density-functional theory (DFT) predict the electronic properties of this compound?
Answer:
DFT calculations (e.g., B3LYP/6-311+G(d,p)) model the compound’s HOMO-LUMO gap, electrostatic potential surfaces, and charge distribution . Steps include:
Geometry optimization : Use crystallographic data (e.g., bond angles from X-ray structures) as initial inputs .
Functional selection : Hybrid functionals (e.g., Becke88) improve accuracy for halogenated systems .
Solvent effects : Include PCM models to simulate polarity-driven electronic shifts .
Validation against experimental UV-Vis or cyclic voltammetry data ensures reliability .
Advanced: What crystallographic strategies resolve structural ambiguities in brominated indolizines like this compound?
Answer:
Single-crystal X-ray diffraction (SCXRD) with software like ORTEP-3 is critical. Key steps:
- Data collection : High-resolution (<1.0 Å) data at low temperature (100 K) minimizes thermal motion .
- Refinement : Anisotropic displacement parameters for bromine and nitrogen atoms clarify positional disorder .
- Validation : Check R-factors (<5%) and residual density maps to confirm absence of missed symmetry .
Advanced: How do steric and electronic effects of bromo/cyano groups influence this compound’s reactivity in cross-coupling reactions?
Answer:
- Steric effects : The bromo group at C8 creates steric hindrance, slowing nucleophilic attacks but stabilizing transition states in Pd-mediated couplings .
- Electronic effects : The electron-withdrawing nitrile at C2 polarizes the indolizine ring, enhancing electrophilicity at C8 for SNAr reactions .
Experimental validation via Hammett plots or kinetic isotope effects (KIEs) quantifies these contributions .
Basic: What purification methods maximize yield and purity of this compound?
Answer:
- Column Chromatography : Use silica gel with hexane/ethyl acetate (4:1) for optimal separation. Brominated compounds often exhibit tailing; adding 1% triethylamine mitigates this .
- Recrystallization : Ethanol/water mixtures (70:30) yield high-purity crystals (>98%) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) resolve nitrile-containing byproducts .
Advanced: How are reaction mechanisms involving this compound modeled computationally, and how do they align with experimental kinetics?
Answer:
- DFT-based mechanistic studies : Locate transition states (TS) using nudged elastic band (NEB) methods . Compare activation energies (ΔG‡) to experimental Arrhenius plots .
- Kinetic Monte Carlo (kMC) : Simulates reaction pathways under varying conditions (e.g., solvent, temperature) .
Discrepancies >5 kcal/mol warrant re-evaluation of functional groups or solvent models .
Basic: What safety protocols are essential for handling this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
